molecular formula C22H19N5O2S B10863781 4-methyl-N-(2-{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide

4-methyl-N-(2-{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide

Cat. No.: B10863781
M. Wt: 417.5 g/mol
InChI Key: JQAXDCPWCMYSSO-BUVRLJJBSA-N
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Description

4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by its unique structure, which includes a phthalazine moiety and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the phthalazine derivative. The phthalazine derivative is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate. This intermediate is subsequently coupled with a benzenesulfonamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-METHYL-N-(1-METHYL-2-OXO-2-PIPERIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
  • 4-METHYL-N-(2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE

Uniqueness

4-METHYL-N~1~-{2-[2-(1-PHTHALAZINYL)CARBOHYDRAZONOYL]PHENYL}-1-BENZENESULFONAMIDE is unique due to its phthalazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in scientific research and potential therapeutic uses.

Properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

4-methyl-N-[2-[(E)-(phthalazin-1-ylhydrazinylidene)methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H19N5O2S/c1-16-10-12-19(13-11-16)30(28,29)27-21-9-5-3-7-18(21)15-24-26-22-20-8-4-2-6-17(20)14-23-25-22/h2-15,27H,1H3,(H,25,26)/b24-15+

InChI Key

JQAXDCPWCMYSSO-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/NC3=NN=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NNC3=NN=CC4=CC=CC=C43

Origin of Product

United States

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